L-erythro-Sphingosine
Overview
Description
L-erythro Sphingosine is a naturally occurring amino alcohol with a long unsaturated hydrocarbon chain. It is a key component of sphingolipids, which are essential constituents of cell membranes. Sphingosine and its derivatives play crucial roles in cellular processes such as signal transduction, cell growth, and apoptosis .
Mechanism of Action
Target of Action
L-erythro-Sphingosine, also known as Safingol, is a putative synthetic sphingosine kinase inhibitor . The primary targets of this compound are sphingosine kinases (SphK), particularly SphK1 . SphKs are key enzymes that catalyze the conversion of sphingosine to sphingosine-1-phosphate (S1P), a potent signaling substance . These kinases play a crucial role in maintaining the dynamic balance of sphingolipid-rheostat in cells .
Mode of Action
This compound interacts with its targets, the sphingosine kinases, by inhibiting their activity . This inhibition may decrease the formation of S1P due to its stereoisomeric structure . The interaction of this compound with SphKs disrupts the balance of pro-apoptotic bioactive lipids (ceramide and sphingosine) and the anti-apoptotic bioactive lipid S1P, also known as the sphingolipid rheostat .
Biochemical Pathways
The inhibition of SphKs by this compound affects the sphingolipid metabolism pathway . This pathway generates various species of sphingolipids mediated by more than 40 enzymes . The disruption of this pathway affects cellular processes such as cell differentiation, growth, migration, and metabolism .
Pharmacokinetics
It is known that this compound is being tested in clinical trials as an anticancer agent . The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties and their impact on bioavailability are critical areas of ongoing research.
Result of Action
The inhibition of SphKs by this compound leads to a decrease in the formation of S1P . This results in a disruption of the sphingolipid rheostat, affecting various cellular functions and signaling . For instance, it has been found to enhance the cytotoxicity of certain chemotherapeutic agents in various malignant cell lines .
Biochemical Analysis
Biochemical Properties
L-erythro-Sphingosine interacts with various enzymes, proteins, and other biomolecules. It is a substrate for sphingosine kinases (SphKs), which phosphorylate sphingosine to form sphingosine-1-phosphate (S1P), a potent signaling molecule . This conversion is a key step in the sphingolipid metabolic pathway, which regulates the balance of ceramide, sphingosine, and S1P .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It has been shown to inhibit the proliferation of tumorigenic cells, including breast cancer cells . It also induces apoptosis in these cells . Furthermore, this compound influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its conversion to S1P by SphKs . This conversion is a crucial part of the sphingolipid metabolic pathway, which regulates the balance of ceramide, sphingosine, and S1P . S1P, in turn, regulates cellular functions such as proliferation and survival, migration, and adhesion .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. For instance, it has been shown that the metabolism of sphingosine is strictly regulated to maintain the homeostatic balance of cells . This includes the regulation of its conversion to S1P, which is crucial for various cellular functions .
Metabolic Pathways
This compound is involved in the sphingolipid metabolic pathway . It is converted to S1P by SphKs, a key step in this pathway . This pathway regulates the balance of ceramide, sphingosine, and S1P, which are crucial for various cellular functions .
Subcellular Localization
It is known that the enzymes involved in its metabolism, such as SphKs, are located in the endoplasmic reticulum
Preparation Methods
Synthetic Routes and Reaction Conditions
L-erythro Sphingosine can be synthesized through various methods. One common approach involves the use of ethyl erythro-2-acetamino-3-hydroxy-4-octadecenoate as a starting material. This compound is esterified with L(+)-acetylmandeloyl chloride, and the resulting diastereomers are separated by chromatography. The desired diastereomer is then reduced with sodium borohydride to yield L-erythro Sphingosine .
Industrial Production Methods
Industrial production of L-erythro Sphingosine typically involves large-scale synthesis using similar methods as described above. The process is optimized for high yield and purity, often involving multiple purification steps to ensure the final product meets industry standards .
Chemical Reactions Analysis
Types of Reactions
L-erythro Sphingosine undergoes various chemical reactions, including:
Oxidation: L-erythro Sphingosine can be oxidized to produce sphingosine-1-phosphate, a bioactive lipid mediator.
Reduction: Reduction of L-erythro Sphingosine can yield dihydrosphingosine, another important sphingolipid.
Substitution: N-acylation of L-erythro Sphingosine with fatty acids produces ceramides, which are key intermediates in sphingolipid metabolism.
Common Reagents and Conditions
Reduction: Sodium borohydride or lithium aluminum hydride are commonly used reducing agents.
Substitution: Acylation reactions often use acyl chlorides or anhydrides in the presence of a base such as pyridine.
Major Products
Sphingosine-1-phosphate: Formed through oxidation and plays a role in cell signaling.
Dihydrosphingosine: Produced by reduction and is involved in sphingolipid biosynthesis.
Ceramides: Result from N-acylation and are crucial for maintaining cell membrane integrity.
Scientific Research Applications
L-erythro Sphingosine has numerous applications in scientific research:
Comparison with Similar Compounds
L-erythro Sphingosine is one of several stereoisomers of sphingosine. Other similar compounds include:
D-erythro Sphingosine: Another naturally occurring isomer with similar biological functions.
L-threo Sphingosine: A synthetic isomer used in research for its unique properties.
D-threo Sphingosine: Also synthetic, with distinct biological activities compared to the erythro isomers.
L-erythro Sphingosine is unique due to its specific stereochemistry, which influences its interactions with enzymes and receptors, making it a valuable compound for studying sphingolipid biology and developing therapeutic agents .
Properties
IUPAC Name |
(E,2R,3S)-2-aminooctadec-4-ene-1,3-diol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H37NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18(21)17(19)16-20/h14-15,17-18,20-21H,2-13,16,19H2,1H3/b15-14+/t17-,18+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWUZIQQURGPMPG-MCXRAWCPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC=CC(C(CO)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCC/C=C/[C@@H]([C@@H](CO)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H37NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001319026 | |
Record name | L-erythro-Sphingosine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001319026 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6036-75-5 | |
Record name | L-erythro-Sphingosine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6036-75-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Erythro-sphingosine, (+)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006036755 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | L-erythro-Sphingosine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001319026 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ERYTHRO-SPHINGOSINE, (+)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IZ0B386GUJ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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